5-Isopropylnicotinic acid
Overview
Description
5-Isopropylnicotinic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and has been found to exhibit various biological activities. The compound is characterized by the presence of an isopropyl group attached to the fifth position of the nicotinic acid ring, which influences its chemical and biological properties.
Scientific Research Applications
5-Isopropylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as Alzheimer’s and cardiovascular conditions.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that nicotinic acid, a similar compound, acts as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits .
Mode of Action
Nicotinic acid, a related compound, is known to dramatically stimulate neurons and ultimately block synaptic transmission by binding to nicotinic cholinergic receptors .
Biochemical Pathways
Nicotine, a similar compound, is known to be degraded via the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) in bacteria . In these pathways, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups, which can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .
Result of Action
It is known that nicotinic acid plays an essential role in many important metabolic processes and has been used as a lipid-lowering agent .
Action Environment
It is known that the compound is stable at room temperature in an inert atmosphere .
Biochemical Analysis
Biochemical Properties
5-Isopropylnicotinic acid, like niacin, is likely to participate in biochemical reactions as a precursor for the synthesis of NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Cellular Effects
The cellular effects of this compound are not well-studied. Considering its structural similarity to niacin, it may influence cell function in a similar manner. Niacin has been shown to have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a derivative of niacin, it may exert its effects at the molecular level through similar mechanisms. Niacin and its derivatives are known to act as precursors for the synthesis of NAD and NADP, which are involved in numerous redox reactions in the body .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-known. As a derivative of niacin, it may be involved in similar metabolic pathways. Niacin is known to be involved in the metabolism of glucose and lipids, playing a crucial role in maintaining energy balance and normal physiological functions .
Subcellular Localization
The subcellular localization of a compound can influence its activity or function, and can be directed by factors such as targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation of nicotinic acid with isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the reactants under reflux to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the oxidation of 5-isopropyl-2-methylpyridine with nitric acid. This method is similar to the industrial production of nicotinic acid, where the oxidation process is carried out under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where different substituents can replace the isopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparison with Similar Compounds
Nicotinic Acid:
5-Ethyl-2-methylpyridine: Another derivative of nicotinic acid, used in the industrial production of nicotinic acid.
3-Methylpyridine: A related compound used in the synthesis of nicotinic acid and its derivatives.
Uniqueness: 5-Isopropylnicotinic acid is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological properties. This structural modification can enhance its efficacy in certain applications compared to its parent compound, nicotinic acid.
Properties
IUPAC Name |
5-propan-2-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOWARZMPXGSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634762 | |
Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73591-69-2 | |
Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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